Some studies suggest 1,5-Dimethylhexylamine (the racemic mixture) may act as a stimulant, potentially increasing dopamine, norepinephrine, and serotonin levels in the central nervous system []. This is similar to how other stimulants like amphetamines work. However, these studies haven't specifically isolated (S)-1,5-Dimethylhexylamine to determine its independent effects.
1,5-Dimethylhexylamine has been found in some dietary supplements marketed for weight loss and athletic performance improvement []. However, research on its effectiveness for these purposes is lacking, and some studies raise safety concerns due to its similarity to DMAA, a stimulant banned by the World Anti-Doping Agency [, ].
(S)-1,5-Dimethylhexylamine, commonly referred to as 1,5-Dimethylhexylamine or octodrine, is an aliphatic secondary amine with the molecular formula and a molecular weight of approximately 129.24 g/mol. This compound appears as a clear, colorless to light yellow liquid with a characteristic fishy odor. It has a boiling point of 154-156 °C and a melting point of -26 °C, making it stable under standard conditions but hygroscopic in nature .
1,5-Dimethylhexylamine is structurally similar to other stimulants such as dimethylamylamine (DMAA) and amphetamine, which contributes to its classification as a sympathomimetic agent. It is often utilized in dietary supplements and pre-workout formulations due to its purported ability to enhance physical performance and cognitive function .
1,5-Dimethylhexylamine exhibits stimulant properties that can enhance physical performance and cognitive function. It has been shown to increase focus, energy, and endurance, making it a popular ingredient in sports supplements. Additionally, it possesses vasoconstrictive properties that can lead to increased blood pressure by narrowing blood vessels .
The synthesis of 1,5-Dimethylhexylamine typically involves:
1,5-Dimethylhexylamine is utilized in several fields:
Research on 1,5-Dimethylhexylamine has indicated potential interactions with other compounds and physiological systems. Its stimulant effects can amplify the impact of other sympathomimetics when combined, leading to increased risks of cardiovascular complications. Furthermore, studies have shown that it can inhibit leucine aminotransferase, suggesting possible implications in metabolic processes .
1,5-Dimethylhexylamine shares structural and functional similarities with several other compounds. Here’s a comparison highlighting its uniqueness:
Compound Name | Chemical Structure | Primary Use | Unique Features |
---|---|---|---|
Dimethylamylamine | C7H17N | Dietary supplement | Known for severe health risks; banned in many regions |
Amphetamine | C9H13N | Stimulant medication | Controlled substance due to abuse potential |
1,3-Dimethylbutylamine | C7H17N | Weight loss supplement | Similar stimulant effects; associated with health risks |
1-Methylhexylamine | C7H17N | Research chemical | Less studied; fewer known applications |
1,5-Dimethylhexylamine distinguishes itself through its specific structural configuration and unique applications in both pharmaceutical synthesis and dietary supplementation while sharing some pharmacological properties with these similar compounds .
Chiral gas chromatography mass spectrometry represents the premier analytical approach for enantiomeric separation and quantification of (S)-1,5-dimethylhexylamine. The technique relies on the differential interaction between enantiomers and chiral stationary phases, enabling baseline resolution of stereoisomers that exhibit identical physical properties under achiral conditions.
Cyclodextrin-based chiral stationary phases demonstrate exceptional selectivity for (S)-1,5-dimethylhexylamine enantiomeric resolution [1] [2]. The Rt-βDEXsm column, incorporating heptakis-2,3-di-O-methyl-β-cyclodextrin as the chiral selector, achieves resolution factors exceeding 2.0 with separation factors ranging from 1.25 to 1.45 [1]. The chiral recognition mechanism involves inclusion complex formation within the cyclodextrin cavity, where the (S)-enantiomer exhibits preferential binding due to favorable stereochemical interactions with the derivatized cyclodextrin rim [2].
Optimization of chromatographic conditions significantly influences enantiomeric resolution efficiency. Temperature programming between 130-150°C provides optimal thermodynamic conditions for chiral discrimination while maintaining adequate peak shape and analysis time [1]. Carrier gas flow rates of 1.0-1.5 mL/min ensure optimal mass transfer kinetics without compromising resolution [3]. Detection limits ranging from 25-50 ng/mL enable quantification at pharmacologically relevant concentrations [4].
Alternative chiral stationary phases including CHIRALDEX G-PN and polysaccharide-based columns offer complementary selectivity profiles [3] [5]. The CHIRALDEX G-PN column, featuring heptakis-2,3-di-O-pentyl-β-cyclodextrin, achieves superior resolution factors of 2.5-3.4 with enhanced separation factors up to 1.50 [3]. This enhanced performance results from increased hydrophobic interactions within the extended alkyl-derivatized cyclodextrin cavity.
Polysaccharide-based chiral columns, particularly cellulose tris(3,5-dimethylphenylcarbamate) phases, demonstrate exceptional enantioselectivity with resolution factors exceeding 2.8 [5]. These phases operate through hydrogen bonding and π-π interactions between the carbamate groups and the amine substrate, providing alternative selectivity mechanisms for challenging separations.
Nuclear magnetic resonance spectroscopy provides powerful methodology for enantiomeric differentiation through chiral solvating agents and derivatization techniques. Conventional NMR spectroscopy cannot distinguish enantiomers due to identical chemical shifts and coupling constants in achiral environments [6] [7]. However, introduction of chiral auxiliaries creates diastereomeric environments that produce distinct NMR signatures for each enantiomer.
Chiral solvating agents enable direct enantiomeric discrimination without chemical modification [8] [9]. (R)-1,1'-binaphthol serves as an effective chiral solvating agent for (S)-1,5-dimethylhexylamine, producing chemical shift differences of 0.010-0.025 ppm in ¹H NMR spectra [8]. The discrimination mechanism involves formation of transient diastereomeric complexes through hydrogen bonding interactions between the naphthol hydroxyl groups and the amine nitrogen [9].
Optimization of experimental conditions enhances discrimination efficiency. Concentration ratios of 1:1 to 1:2 (substrate:chiral solvating agent) provide optimal complex formation without excessive line broadening [8]. Temperature variation between 298-308 K allows fine-tuning of the complexation equilibrium to maximize chemical shift differences [9].
Chiral derivatization using diacetyl-L-tartaric anhydride (DATAN) represents an alternative approach for enantiomeric analysis [10]. The derivatization reaction produces diastereomeric esters that exhibit distinct chemical shifts and coupling patterns in ¹H NMR spectra [10]. Chemical shift differences of 0.005-0.020 ppm enable quantitative determination of enantiomeric composition with coefficients of variation below 5% [10].
Carbon-13 NMR spectroscopy provides complementary structural information with enhanced chemical shift dispersion [11]. Quaternary carbon signals show characteristic downfield shifts in the 170-180 ppm region, while aliphatic carbons appear in the expected 10-60 ppm range [11]. Enantiomeric differentiation requires chiral auxiliaries similar to proton NMR applications.
Two-dimensional NMR techniques including COSY and NOESY provide structural connectivity information and spatial relationships [12]. Cross-peaks in COSY spectra confirm proton-proton connectivities through the carbon skeleton, while NOE enhancements reveal conformational preferences and stereochemical arrangements [12].
Mass spectrometry provides definitive structural characterization through systematic fragmentation analysis under various ionization conditions. Electron ionization at 70 eV produces characteristic fragmentation patterns that reflect the molecular structure and stereochemical environment of (S)-1,5-dimethylhexylamine.
The molecular ion at m/z 129 exhibits moderate stability under standard electron ionization conditions [13] [14]. α-Cleavage adjacent to the nitrogen atom represents the predominant fragmentation pathway, producing an acylium-type ion at m/z 114 through loss of the methyl group [13]. This fragmentation follows established mechanisms for aliphatic amines where the amino group stabilizes adjacent carbocations through resonance effects [13].
McLafferty rearrangement constitutes another significant fragmentation pathway, yielding a characteristic ion at m/z 58 [15] [13]. This six-membered transition state rearrangement involves hydrogen transfer from the γ-carbon to the nitrogen atom, followed by cleavage to produce an enamine radical cation [15]. The rearrangement requires appropriate spatial relationships between the transferring hydrogen and the nitrogen lone pair.
Amine-specific fragmentation produces the characteristic m/z 30 ion corresponding to [CH₂=NH₂]⁺ [13] [14]. This fragment appears as a base peak or prominent ion in most amine mass spectra and serves as a diagnostic indicator for primary amine functionality [13]. The formation mechanism involves α-cleavage with charge retention on the nitrogen-containing fragment.
Chemical ionization using ammonia reagent gas provides complementary structural information through protonation reactions [16]. The protonated molecular ion [M+H]⁺ at m/z 130 appears as the base peak, with subsequent fragmentation through sequential alkyl losses [16]. This soft ionization technique preserves molecular weight information while providing structural details through controlled fragmentation.
Electrospray ionization enables analysis under mild conditions suitable for thermally labile compounds [16]. Protonation occurs readily due to the basic amine functionality, producing intense [M+H]⁺ ions at m/z 130 [16]. Collision-induced dissociation provides controlled fragmentation for structural elucidation while maintaining high sensitivity.
Vibrational spectroscopy techniques including infrared and Raman spectroscopy provide detailed information about molecular conformation and intramolecular interactions in (S)-1,5-dimethylhexylamine. The technique proves particularly valuable for distinguishing conformational isomers and analyzing hydrogen bonding patterns.
Primary amine functionality produces characteristic vibrational signatures in the 3200-3500 cm⁻¹ region [17] [18]. Symmetric and asymmetric N-H stretching modes appear at 3350-3280 cm⁻¹ and 3380-3320 cm⁻¹ respectively [18]. The frequency positions reflect intramolecular hydrogen bonding interactions and conformational preferences around the amino group [17].
Aliphatic C-H stretching vibrations dominate the 2850-3000 cm⁻¹ spectral region [19] [18]. These bands provide information about alkyl chain conformation through intensity ratios and frequency shifts [19]. Gauche conformations produce characteristic splitting patterns and intensity changes compared to all-trans configurations [19].
The fingerprint region below 1600 cm⁻¹ contains numerous conformationally sensitive vibrations [20] [17]. C-N stretching modes in the 1050-1200 cm⁻¹ region show significant conformational dependence based on the local environment around the amino group [17] [21]. Skeletal vibrations below 1000 cm⁻¹ provide information about overall molecular conformation and chain flexibility [20].
Variable temperature studies enable conformational population analysis through temperature-dependent intensity changes [20] [22]. Conformational equilibria shift with temperature, allowing determination of energy differences between conformers from van't Hoff plots [22]. This approach proves particularly valuable for (S)-1,5-dimethylhexylamine due to multiple possible conformations around the flexible alkyl chain.
Raman spectroscopy provides complementary information to infrared spectroscopy through different selection rules [20]. Symmetric vibrations forbidden in infrared spectroscopy may be Raman active, providing complete vibrational characterization [20]. Low-frequency Raman spectra below 400 cm⁻¹ reveal intermolecular interactions and lattice modes in crystalline samples.
X-ray crystallography represents the definitive method for absolute structural determination and stereochemical validation of (S)-1,5-dimethylhexylamine. Rigorous validation protocols ensure data quality and structural accuracy through comprehensive assessment of multiple quality indicators.
Data collection optimization maximizes diffraction quality through careful experimental design [23] [24]. High completeness values exceeding 95% ensure adequate sampling of reciprocal space for reliable structure determination [25]. Redundancy factors above 4.0 provide sufficient statistical precision for accurate intensity measurements [25] [26].
Resolution limits determine the level of structural detail achievable in the analysis [24] [27]. Atomic resolution data below 1.2 Å enables precise determination of bond lengths and angles essential for stereochemical validation [27]. Lower resolution data may still provide reliable connectivity information but lacks precision for detailed conformational analysis [23].
R-factor validation assesses the agreement between observed and calculated structure factors [28] [25]. R₁ values below 0.05 indicate excellent agreement between the structural model and experimental data [25]. Weighted R-factors (wR₂) below 0.08 demonstrate appropriate weighting schemes and statistical treatment of the data [25].
Goodness of fit parameters evaluate the overall quality of the refinement process [25] [29]. Values near 1.0 indicate appropriate parameterization and absence of systematic errors [29]. Significant deviations suggest problems with the structural model or refinement strategy requiring investigation [25].
Difference electron density maps identify regions of inadequate modeling or residual electron density [28] [25]. Peak heights below 0.30 e/ų and hole depths above -0.30 e/ų indicate complete structural assignment [25]. Larger residual features suggest missing atoms, disorder, or incorrect atom types [28].
Flack parameter determination provides absolute configuration validation for chiral structures [30] [25]. Values near 0.0 ± 0.1 confirm correct absolute stereochemistry assignment [30]. Intermediate values suggest racemic twinning or incorrect space group assignment requiring further investigation [31].
Geometric validation ensures chemically reasonable bond lengths, angles, and torsions [25] [29]. Comparison with standard geometric parameters from high-resolution structures identifies potential modeling errors [32]. Outliers require careful examination and possible model revision [29].
Validation software including PLATON, MolProbity, and checkCIF automate quality assessment and identify potential problems [33] [34]. These programs provide comprehensive analysis of all validation criteria and generate detailed reports for publication and archival purposes [34].
Flammable;Irritant